molecular formula C45H46N2 B14579659 Benzenamine, 4,4'-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- CAS No. 61526-98-5

Benzenamine, 4,4'-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)-

Cat. No.: B14579659
CAS No.: 61526-98-5
M. Wt: 614.9 g/mol
InChI Key: QPRXLXAXACKLGG-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- is a complex organic compound that contains 93 atoms, including 46 hydrogen atoms, 45 carbon atoms, and 2 nitrogen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- involves several steps. The primary synthetic route includes the reaction of benzenamine derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(3-methylbutylidene)bis[N,N-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

61526-98-5

Molecular Formula

C45H46N2

Molecular Weight

614.9 g/mol

IUPAC Name

4-methyl-N-[4-[3-methyl-1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]butyl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C45H46N2/c1-32(2)31-45(37-15-27-43(28-16-37)46(39-19-7-33(3)8-20-39)40-21-9-34(4)10-22-40)38-17-29-44(30-18-38)47(41-23-11-35(5)12-24-41)42-25-13-36(6)14-26-42/h7-30,32,45H,31H2,1-6H3

InChI Key

QPRXLXAXACKLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(CC(C)C)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C

Origin of Product

United States

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